
1-Benzyl-2,4,5-trimethylpiperidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2,4,5-trimethylpiperidin-3-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry and organic synthesis. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and structural versatility .
Méthodes De Préparation
The synthesis of 1-Benzyl-2,4,5-trimethylpiperidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with 2,4,5-trimethylpiperidin-3-one in the presence of a suitable catalyst. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Benzyl-2,4,5-trimethylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include substituted piperidines, alcohols, and carboxylic acids .
Applications De Recherche Scientifique
1-Benzyl-2,4,5-trimethylpiperidin-3-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2,4,5-trimethylpiperidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target .
Comparaison Avec Des Composés Similaires
1-Benzyl-2,4,5-trimethylpiperidin-3-one can be compared with other piperidine derivatives, such as:
1-Benzyl-4-methylpiperidin-3-one: Similar in structure but with different substitution patterns, leading to varied biological activities.
Piperidin-4-ol derivatives: These compounds have hydroxyl groups that confer different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential therapeutic agent. Further research into its properties and applications will continue to uncover new uses and benefits.
Propriétés
Formule moléculaire |
C15H21NO |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
1-benzyl-2,4,5-trimethylpiperidin-3-one |
InChI |
InChI=1S/C15H21NO/c1-11-9-16(13(3)15(17)12(11)2)10-14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3 |
Clé InChI |
RXZUFZQANYQWEB-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C(C(=O)C1C)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



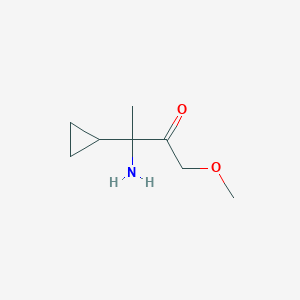
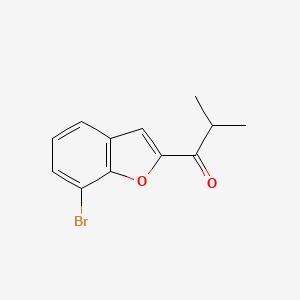
![[2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane](/img/structure/B13157426.png)

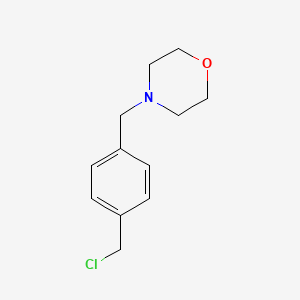
![N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13157436.png)
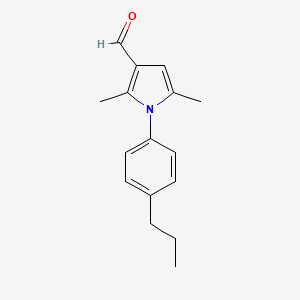
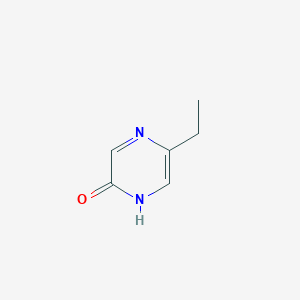
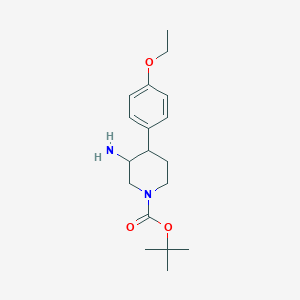

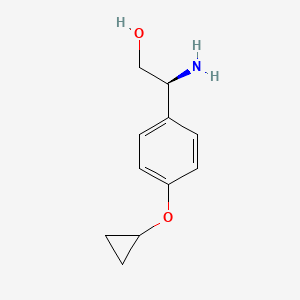
![1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B13157477.png)

